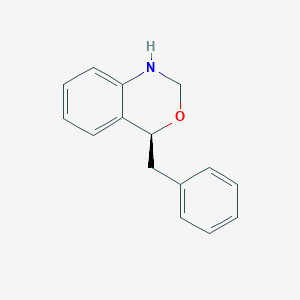
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is a chiral compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group or other substituents on the benzoxazine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine: The enantiomer of the compound, differing in the spatial arrangement of the benzyl group.
4-Methyl-1,4-dihydro-2H-3,1-benzoxazine: A similar compound with a methyl group instead of a benzyl group.
4-Phenyl-1,4-dihydro-2H-3,1-benzoxazine: A compound with a phenyl group, showing different reactivity and properties.
Uniqueness
(4S)-4-Benzyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific chiral configuration and the presence of the benzyl group, which influences its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
919988-98-0 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,15-16H,10-11H2/t15-/m0/s1 |
InChI-Schlüssel |
WHYWTZUGGRYCAL-HNNXBMFYSA-N |
Isomerische SMILES |
C1NC2=CC=CC=C2[C@@H](O1)CC3=CC=CC=C3 |
Kanonische SMILES |
C1NC2=CC=CC=C2C(O1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


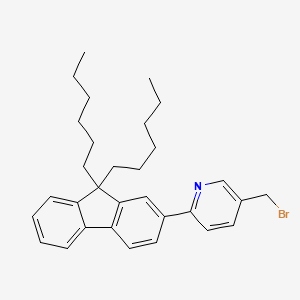
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
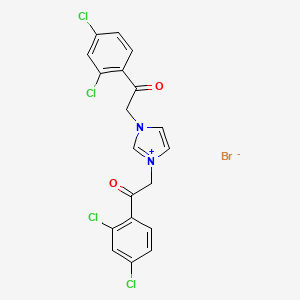
![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)

![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)
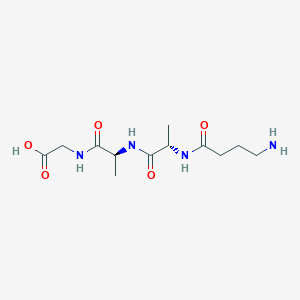
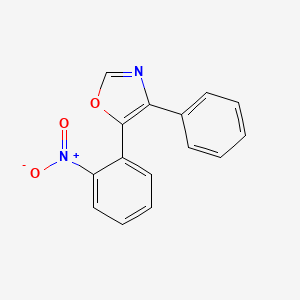
![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)
